Ethyl 6-bromo-5-fluoropicolinate
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Overview
Description
Ethyl 6-bromo-5-fluoropicolinate is a chemical compound with the molecular formula C8H7BrFNO2 It is a derivative of picolinic acid, featuring both bromine and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the following steps:
Bromination: Picolinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.
Esterification: The resulting 6-bromo-5-fluoropicolinic acid is esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Ethyl 6-bromo-5-fluoropicolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-fluoropicolinate involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-5-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromo-5-iodopicolinate: Contains an iodine atom instead of fluorine.
Ethyl 6-bromo-5-methylpicolinate: Features a methyl group instead of fluorine.
Uniqueness
Ethyl 6-bromo-5-fluoropicolinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 6-bromo-5-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURXEPHOFMUDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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